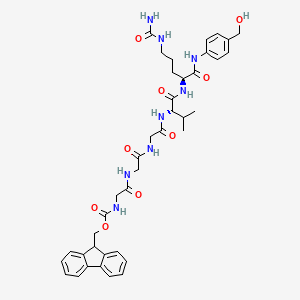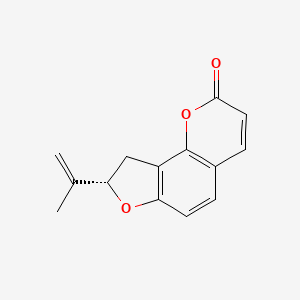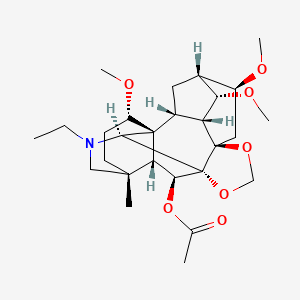
MAC glucuronide alpha-hydroxy lactone-linked SN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAC glucuronide is a compound that belongs to the class of glucuronides, which are derivatives of glucuronic acid. Glucuronides are formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to various substrates, including drugs, toxins, and endogenous compounds. This process enhances the solubility of these substrates, facilitating their excretion from the body. MAC glucuronide is particularly significant in the field of medicinal chemistry due to its role in drug metabolism and detoxification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide typically involves the glucuronidation of a precursor compound. This can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives, such as bromosugar intermediates, which are reacted with the target compound under specific conditions to form the glucuronide. Enzymatic synthesis, on the other hand, utilizes glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid from a donor molecule, such as uridine diphosphate glucuronic acid, to the target compound .
Industrial Production Methods
In an industrial setting, the production of MAC glucuronide may involve large-scale enzymatic processes using recombinant glucuronosyltransferase enzymes. These processes are optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient glucuronidation. The resulting product is then purified through various chromatographic techniques to obtain the desired MAC glucuronide .
Analyse Chemischer Reaktionen
Types of Reactions
MAC glucuronide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Hydroxide ions in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
MAC glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the properties of glucuronides.
Biology: Investigated for its role in the metabolism and detoxification of various endogenous and exogenous compounds.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs that are activated through glucuronidation.
Wirkmechanismus
The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Acyl glucuronides: Metabolites of carboxylic acid-containing drugs.
Uniqueness
MAC glucuronide is unique in its specific structure and the particular substrates it interacts with. Unlike some other glucuronides, MAC glucuronide may have distinct pharmacokinetic properties and specific applications in drug development and detoxification processes .
Eigenschaften
Molekularformel |
C50H54N6O20S |
|---|---|
Molekulargewicht |
1091.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1 |
InChI-Schlüssel |
NHFWTJBKZBYDGH-GVAVQZEZSA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)



![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)



